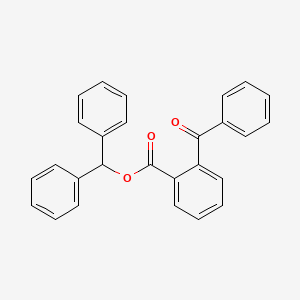
Benzhydryl 2-benzoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzhydryl 2-benzoylbenzoate is an organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of two benzene rings connected by a single methane group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl 2-benzoylbenzoate typically involves the reaction of benzhydrol with 2-benzoylbenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzhydryl 2-benzoylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted benzhydryl derivatives, benzoic acids, and alcohols .
Scientific Research Applications
Benzhydryl 2-benzoylbenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzhydryl 2-benzoylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as catalysis and molecular recognition . Additionally, the compound’s structural features allow it to participate in various biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Diphenylmethane: A parent structure of benzhydryl compounds with two benzene rings connected by a single methane group.
Benzhydrol: A related compound with a hydroxyl group attached to the methane carbon.
2-Benzoylbenzoic Acid: The precursor used in the synthesis of benzhydryl 2-benzoylbenzoate.
Uniqueness: this compound is unique due to its ester linkage, which imparts distinct chemical and physical properties.
Properties
CAS No. |
32025-41-5 |
|---|---|
Molecular Formula |
C27H20O3 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
benzhydryl 2-benzoylbenzoate |
InChI |
InChI=1S/C27H20O3/c28-25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)27(29)30-26(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,26H |
InChI Key |
FJLPEZUSVPOLKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)
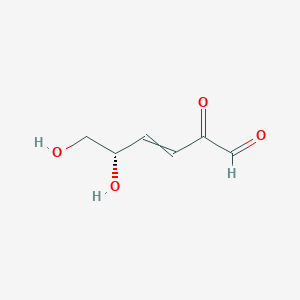

![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)

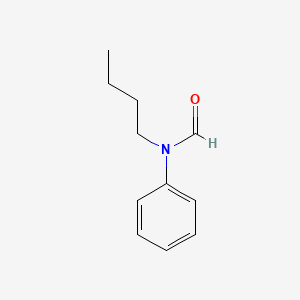
![3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14692850.png)
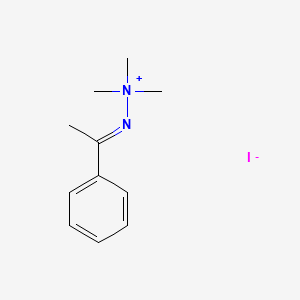
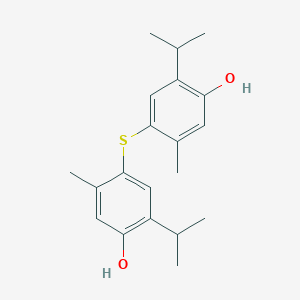
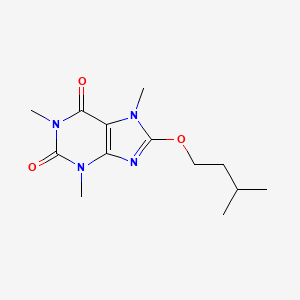
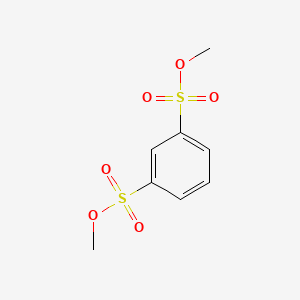
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)
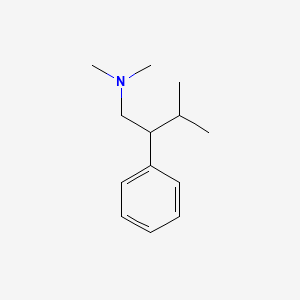
phosphanium bromide](/img/structure/B14692895.png)
